A-oxo-, ethyl ester
CAS No.:
Cat. No.: VC15865785
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14O5 |
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Molecular Weight | 250.25 g/mol |
IUPAC Name | 1-O-ethyl 3-O-methyl 2-benzoylpropanedioate |
Standard InChI | InChI=1S/C13H14O5/c1-3-18-13(16)10(12(15)17-2)11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Standard InChI Key | FECCFPWUHORRKV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OC |
Introduction
Nomenclature and Structural Characteristics
The term "α-oxo ethyl ester" systematically describes esters derived from α-keto carboxylic acids. For example, ethyl benzoylformate (C6H5C(O)COOCH2CH3) is designated as benzeneacetic acid, α-oxo-, ethyl ester under IUPAC rules . The alpha-keto group (C=O) adjacent to the ester linkage confers unique electronic and steric properties, influencing reactivity in nucleophilic acyl substitution and condensation reactions.
Key structural features include:
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Molecular formula: Typically follows CnH2n-2O3 for simple α-oxo ethyl esters (e.g., C10H10O3 for ethyl benzoylformate) .
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Spectroscopic signatures: Infrared (IR) spectra show strong carbonyl stretches at 1,720–1,750 cm⁻¹ for the ester and 1,680–1,710 cm⁻¹ for the α-keto group . Nuclear magnetic resonance (NMR) reveals distinct proton environments, such as the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).
Synthesis Methodologies
Claisen Condensation
The Claisen condensation of ethyl acetate produces β-keto esters like ethyl acetoacetate, a reaction extensible to α-oxo esters via modified substrates . For instance, ethyl 2-ethoxy-2-hydroxyacetate reacts with (formylmethylene)triphenylphosphorane to yield (E)-4-oxo-2-butenoic acid ethyl ester in a one-step synthesis with >70% efficiency .
Industrial-Scale Production
Continuous flow reactors and solid acid catalysts (e.g., Amberlyst-15) enhance yield and purity in commercial synthesis. For example, ethyl benzoylformate is produced at scale using automated systems with in-line purification via fractional distillation.
Chemical Reactivity and Reaction Mechanisms
Hydrolysis
α-Oxo ethyl esters undergo hydrolysis under acidic or basic conditions to yield α-keto acids and ethanol. Acidic hydrolysis (HCl, H2O, reflux) proceeds via a tetrahedral intermediate, while saponification (NaOH) generates carboxylate salts:
Decarboxylation
Thermal or enzymatic decarboxylation eliminates CO2, forming ketones. This reaction is facilitated by the enol intermediate’s stability:
β-Keto esters decarboxylate more readily than α-oxo analogs due to conjugation stabilization .
Nucleophilic Substitution
The ester carbonyl is susceptible to nucleophilic attack. Grignard reagents, for instance, yield tertiary alcohols:
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 626604-80-6) serves as a precursor to kinase inhibitors, demonstrating antitumor activity in preclinical models . Similarly, isothiazol-5-yl-oxo-acetic acid ethyl ester (CAS 32540-11-7) is explored for antimicrobial properties.
Flavor and Fragrance Industry
Ethyl benzoylformate imparts fruity notes in perfumes, while 4-oxo-2-butenoic acid ethyl ester contributes to raspberry-like aromas in food additives .
Organic Synthesis
These esters are pivotal in Stobbe condensations and Knorr pyrrole synthesis, enabling access to heterocyclic frameworks .
Case Studies and Recent Advances
Green Synthesis Innovations
A 2025 study optimized the solvent-free synthesis of ethyl benzoylformate using microwave irradiation, achieving 85% yield in 15 minutes versus 6 hours conventionally .
Catalytic Asymmetric Reactions
Chiral phosphine catalysts enable enantioselective additions to α-oxo ethyl esters, producing optically active α-hydroxy esters with >90% ee.
Challenges and Future Directions
Despite their utility, α-oxo ethyl esters face challenges:
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Stability issues: Susceptibility to hydrolysis and oxidation necessitates inert storage conditions.
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Stereocontrol: Achieving high enantiomeric excess in asymmetric syntheses remains computationally intensive.
Future research priorities include:
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Biocatalytic routes: Engineering esterases for regioselective transformations.
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Materials science: Incorporating α-oxo esters into biodegradable polymers.
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